3-(1,3-Dipropyl-3-pyrrolidinyl)phenol citrate
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Overview
Description
3-(1,3-Dipropylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound that combines a pyrrolidine ring with a phenol group and a tricarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dipropylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,3-dipropylamine and suitable aldehydes or ketones.
Attachment of the Phenol Group: The phenol group is introduced through electrophilic aromatic substitution reactions, where the pyrrolidine ring acts as a nucleophile.
Addition of the Tricarboxylate Moiety: The tricarboxylate group is added via esterification or amidation reactions, using reagents like citric acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrrolidine ring, potentially converting it to a more saturated form.
Substitution: The phenol group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-(1,3-Dipropylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrrolidine ring may interact with hydrophobic pockets. The tricarboxylate moiety can chelate metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dipropylpyrrolidin-3-yl)phenol: Lacks the tricarboxylate group, making it less versatile in chelation.
2-Hydroxypropane-1,2,3-tricarboxylate: Lacks the pyrrolidine and phenol groups, limiting its biological activity.
Uniqueness
The combination of the pyrrolidine ring, phenol group, and tricarboxylate moiety in 3-(1,3-Dipropylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate makes it unique
Properties
CAS No. |
64047-89-8 |
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Molecular Formula |
C22H33NO8 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-(1,3-dipropylpyrrolidin-3-yl)phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H25NO.C6H8O7/c1-3-8-16(9-11-17(13-16)10-4-2)14-6-5-7-15(18)12-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,12,18H,3-4,8-11,13H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
DZWBXUZKTNVHRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)CCC)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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